N,N,N',N'-Tetraisobutyl-malonamide CAS number and properties
N,N,N',N'-Tetraisobutyl-malonamide CAS number and properties
An In-Depth Technical Guide to N,N,N',N'-Tetraisobutylmalonamide: Synthesis, Properties, and Applications
Introduction: The Versatile Malonamide Scaffold
Malonamides, characterized by a central methylene group flanked by two amide functionalities, represent a class of compounds with significant utility in both industrial and research settings. Their structural motif allows the two carbonyl oxygen atoms to act as a bidentate chelating agent, forming stable complexes with a variety of metal ions. This property has established N,N,N',N'-tetraalkylmalonamides (TAMAs) as highly effective extractants in the field of hydrometallurgy, particularly for the separation of f-block elements like lanthanides and actinides in nuclear fuel reprocessing.[1][2] Beyond this, the malonamide backbone serves as a valuable scaffold in medicinal chemistry, with derivatives showing promise as anticancer agents, k-opioid receptor agonists, and potential therapeutics for neurodegenerative diseases.[3][4]
This guide provides a comprehensive technical overview of a specific TAMA, N,N,N',N'-Tetraisobutylmalonamide (TiBMA), intended for researchers, chemists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, discuss its analytical characterization, explore its primary applications, and outline essential safety and handling procedures.
Section 1: Compound Identification and Physicochemical Properties
Precise identification and understanding the physical properties of a compound are foundational to its application in any scientific endeavor.
Chemical Identity:
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Systematic Name: N,N,N',N'-Tetrakis(2-methylpropyl)propanediamide
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Common Synonyms: N,N,N',N'-Tetraisobutylmalonamide (TiBMA)
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CAS Number: 14287-99-1[5]
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Molecular Formula: C₁₉H₃₈N₂O₂[5]
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Molecular Weight: 326.52 g/mol [5]
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of N,N,N',N'-Tetraisobutylmalonamide. It is important to note that while some experimental data is available, many parameters are based on predictive models.
| Property | Value | Source & Notes |
| Physical State | Solid / Crystalline Powder | General Observation |
| Melting Point | 276 °C | [5][6] (Note: This value is likely erroneous. It is exceptionally high for a flexible aliphatic molecule of this size and may be a data entry error. Researchers should verify this experimentally.) |
| Boiling Point | 429.2 ± 28.0 °C | [5] (Predicted) |
| Density | 0.926 ± 0.06 g/cm³ | [5] (Predicted) |
| pKa | 9.76 ± 0.70 | [5] (Predicted, refers to the conjugate acid) |
| Solubility | Soluble in organic solvents (e.g., toluene, dodecane); Insoluble in water. | Inferred from applications[1][7] |
Section 2: Synthesis and Purification
While a specific, peer-reviewed synthesis for N,N,N',N'-Tetraisobutylmalonamide is not extensively documented, a robust and reliable procedure can be established based on well-known methods for preparing N,N,N',N'-tetraalkylmalonamides. The most common approach involves the condensation of a malonic acid derivative with the corresponding secondary amine, in this case, diisobutylamine.
Reaction Principle:
The synthesis proceeds via the nucleophilic acyl substitution of a malonic acid diester or dihalide with diisobutylamine. Using a diester, such as diethyl malonate, is often preferred for its lower reactivity and ease of handling, typically requiring heat to drive the amidation reaction to completion.
Caption: General workflow for the synthesis of TiBMA.
Detailed Experimental Protocol:
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Materials:
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Diethyl malonate
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Diisobutylamine (≥ 4 equivalents)
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Toluene (or other high-boiling solvent)
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Hydrochloric acid (1 M)
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
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Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.0 eq) and diisobutylamine (4.0 eq). The excess amine serves as both a reactant and a base to neutralize any acidic byproducts. Toluene can be added as a solvent if desired.
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Reaction: Heat the mixture to reflux (approximately 120-140 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting diethyl malonate.
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Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like dichloromethane.
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Aqueous Workup: Transfer the diluted mixture to a separatory funnel. Wash sequentially with 1 M HCl to remove excess diisobutylamine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude N,N,N',N'-Tetraisobutylmalonamide can be purified by vacuum distillation or by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
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Self-Validation: The identity and purity of the final product should be confirmed using the analytical techniques described in the next section. The absence of signals corresponding to the ethyl groups of the starting material in ¹H NMR is a key indicator of reaction completion.
Section 3: Analytical Characterization
| Technique | Expected Features |
| ¹H NMR | ~3.4 - 3.2 ppm (t, 2H): Methylene protons (-CO-CH₂-CO-).~3.1 - 2.9 ppm (d, 8H): Methylene protons of the isobutyl groups (-N-CH₂-CH-).~2.0 - 1.8 ppm (m, 4H): Methine protons of the isobutyl groups (-CH(CH₃)₂).~0.9 - 0.8 ppm (d, 24H): Methyl protons of the isobutyl groups (-CH(CH₃)₂). |
| ¹³C NMR | ~168-170 ppm: Amide carbonyl carbons (C=O).~50-55 ppm: Methylene carbons of the isobutyl groups (-N-CH₂-).~40-45 ppm: Central methylene carbon (-CO-CH₂-CO-).~25-28 ppm: Methine carbons of the isobutyl groups (-CH(CH₃)₂).~19-21 ppm: Methyl carbons of the isobutyl groups (-CH(CH₃)₂). |
| FT-IR (cm⁻¹) | ~2960-2870: C-H stretching (strong, from isobutyl groups).~1640-1660: C=O stretching (strong, characteristic of a tertiary amide).~1470: C-H bending.~1250: C-N stretching. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 326.Key Fragments: Loss of isobutyl groups (m/z = 269), cleavage of the C-C bond next to the carbonyl, and other fragmentations characteristic of aliphatic amides. |
Section 4: Applications and Mechanism of Action
The primary and most well-documented application for N,N,N',N'-tetraalkylmalonamides is in solvent extraction for the separation of metal ions.
1. Metal Ion Extraction (Lanthanides and Actinides):
N,N,N',N'-Tetraisobutylmalonamide functions as a neutral, bidentate ligand that shows a strong affinity for trivalent metal ions like Americium(III), Europium(III), Samarium(III), and Erbium(III), as well as hexavalent ions like Uranyl(VI) (UO₂²⁺).[1][7] In processes like DIAMEX (Diamide Extraction), these malonamide ligands are dissolved in an organic solvent (e.g., toluene or dodecane) and contacted with an acidic aqueous phase (typically nitric acid) containing the target metal ions. The malonamide selectively chelates the metal ions, transferring them into the organic phase.
The extraction mechanism involves the coordination of the metal ion by the two carbonyl oxygen atoms of the malonamide. The isobutyl groups provide steric bulk and increase the lipophilicity of the resulting complex, ensuring its preferential partitioning into the organic solvent.[10]
Caption: Chelation of a metal ion (M³⁺) by TiBMA ligands.
2. Scaffolding in Drug Development:
The malonamide core is a recognized "privileged structure" in medicinal chemistry.[3] This means it is a molecular framework capable of binding to multiple biological targets. While specific studies on N,N,N',N'-Tetraisobutylmalonamide in this area are limited, related malonamide derivatives have been synthesized and evaluated for various activities, including:
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k-Opioid Receptor Agonism: Novel malonamides have been developed as potent and selective agonists for the kappa opioid receptor, a target for pain management.[4]
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Enzyme Inhibition: The scaffold has been used to design inhibitors for enzymes like blood coagulation factor Xa.[3]
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Anticancer and Neuroprotective Agents: The structural versatility of malonamides allows for their incorporation into more complex molecules with potential anticancer or neuroprotective properties.[3][11]
Section 5: Safety and Handling
Based on safety data for closely related tetraalkylmalonamides and general chemical safety principles, the following precautions are recommended. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
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Hazard Identification:
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May be harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May be harmful to aquatic life.
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Recommended Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile).
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Skin and Body Protection: Lab coat.
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Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
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Handling and Storage:
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Wash hands thoroughly after handling.
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Avoid contact with skin, eyes, and clothing.
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Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Keep away from strong oxidizing agents, strong acids, and strong bases.
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First Aid Measures:
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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If Inhaled: Move to fresh air.
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Conclusion and Future Outlook
N,N,N',N'-Tetraisobutylmalonamide is a valuable compound, primarily recognized for its role as a robust chelating agent in solvent extraction processes critical to nuclear and materials sciences. Its synthesis is straightforward, relying on established amidation chemistry. While its full potential in medicinal chemistry has yet to be explored, the broader class of malonamides continues to provide inspiration for the design of new therapeutic agents. Future research could focus on experimentally validating its physicochemical properties, optimizing its extraction efficiency for a wider range of metals, and exploring its utility as a synthetic building block for novel bioactive molecules.
References
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- SpringerLink. (2013). Synthesis of novel series of malonamides derivatives via a five-component reaction. Mol Divers.
- ResearchGate. (2010). N,N,N′,N′-tetrabutylmalonamide as a new extractant for extraction of nitric acid and uranium(VI) in toluene.
- R Discovery. (1998). N,N,N′,N′-tetrabutylmalonamide as a new extractant in n-dodecane for extraction of nitric acid and uranium(VI). Journal of Radioanalytical and Nuclear Chemistry.
- R Discovery. (2000). Study on the extraction of Sm(III) and Er(III) with N,N,N′,N′ -tetrabutylmalonamide. Journal of Radioanalytical and Nuclear Chemistry.
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- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
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- BenchChem. (2025). A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers.
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